methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate
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Overview
Description
Methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a methylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with dimethylamine, followed by the addition of methyl acrylate. The reaction conditions often require a catalyst, such as piperidine, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the nucleophile used but can include substituted amines or ethers.
Scientific Research Applications
Methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-hydroxyphenyl)methylidene]amino]prop-2-enoate
- Methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-chlorophenyl)methylidene]amino]prop-2-enoate
Uniqueness
Methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
338978-30-6 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 3-(dimethylamino)-2-[(4-methoxyphenyl)methylideneamino]prop-2-enoate |
InChI |
InChI=1S/C14H18N2O3/c1-16(2)10-13(14(17)19-4)15-9-11-5-7-12(18-3)8-6-11/h5-10H,1-4H3 |
InChI Key |
IBGQDEGOGKCBIG-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)OC |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)OC |
solubility |
not available |
Origin of Product |
United States |
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